![molecular formula C12H11BrN2O2 B1456848 Ethyl 2-(7-bromoquinazolin-2-yl)acetate CAS No. 1159812-67-5](/img/structure/B1456848.png)
Ethyl 2-(7-bromoquinazolin-2-yl)acetate
Overview
Description
Ethyl 2-(7-bromoquinazolin-2-yl)acetate is a chemical compound with the molecular formula C12H11BrN2O2 and a molecular weight of 295.13 . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of Ethyl 2-(7-bromoquinazolin-2-yl)acetate consists of 12 carbon atoms, 11 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 2-(7-bromoquinazolin-2-yl)acetate are not fully documented. The molecular weight is 295.13 . Other properties such as density, boiling point, melting point, and flash point are not available .Scientific Research Applications
Antioxidant Activity Analysis Ethyl 2-(7-bromoquinazolin-2-yl)acetate and related compounds have been studied in the context of antioxidant activity. One critical review discusses the most important tests used to determine antioxidant activity, including various spectrophotometry-based assays and electrochemical (bio)sensors. The application of these methods in antioxidant analysis and determining the antioxidant capacity of complex samples has been highlighted, indicating the compound's potential relevance in this field (Munteanu & Apetrei, 2021). Similarly, the ABTS/PP decolorization assay, a commonly used antioxidant capacity assay, has been examined to understand the reaction pathways involving compounds like Ethyl 2-(7-bromoquinazolin-2-yl)acetate, potentially contributing to total antioxidant capacity evaluation (Ilyasov et al., 2020).
Ethyl Acetate Production and Applications A review on various process intensification techniques for ethyl acetate production discusses the use of Ethyl 2-(7-bromoquinazolin-2-yl)acetate as a solvent in paints, coatings, resins, and inks. It also touches on its role as a main ingredient in fragrances, flavors, and decaffeination processes. The study compares different mathematical models and the effect of various process parameters on the purity, production rate, and overall cost-effectiveness of ethyl acetate production (Patil & Gnanasundaram, 2020).
Environmental and Health Considerations Another study examines the potential of Ethyl 2-(7-bromoquinazolin-2-yl)acetate in industrial applications, focusing on its toxicity and environmental impact. The study emphasizes the need for comprehensive toxicity information to predict and control the environmental fate of this compound before large-scale industrial utilization (Ostadjoo et al., 2018). In a toxicological review, the use of similar compounds like ethyl tertiary-butyl ether (ETBE) in gasoline to reduce vehicle exhaust emissions and avoid organo-lead compounds is discussed, shedding light on the toxicological aspects relevant to compounds like Ethyl 2-(7-bromoquinazolin-2-yl)acetate (Mcgregor, 2007).
Safety And Hazards
properties
IUPAC Name |
ethyl 2-(7-bromoquinazolin-2-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c1-2-17-12(16)6-11-14-7-8-3-4-9(13)5-10(8)15-11/h3-5,7H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKUCBGDIWAYPMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC=C2C=CC(=CC2=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70857604 | |
Record name | Ethyl (7-bromoquinazolin-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70857604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(7-bromoquinazolin-2-yl)acetate | |
CAS RN |
1159812-67-5 | |
Record name | Ethyl (7-bromoquinazolin-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70857604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.